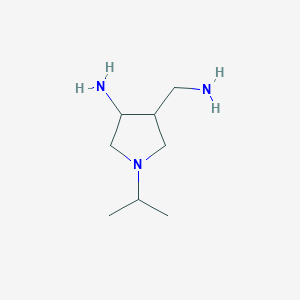
Taiwapyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taiwapyrone is a naturally occurring α-pyrone compound isolated from the fungus Cercospora taiwanensis. It belongs to the class of polyketides, which are secondary metabolites produced by various microorganisms. This compound has garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Taiwapyrone can be synthesized through the fractionation of crude extracts from the fungus Neodidymelliopsis sp.. The isolation process involves several steps, including extraction, purification, and structure elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from fungal sources. Further research is needed to develop efficient and scalable synthetic routes for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Taiwapyrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield reduced forms of this compound.
Applications De Recherche Scientifique
Taiwapyrone has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of polyketide biosynthesis and structure-activity relationships.
Medicine: this compound’s biological activities suggest potential therapeutic applications, although further research is needed to explore its medicinal properties.
Industry: this compound can be used in the development of bioactive natural products for various industrial applications.
Mécanisme D'action
The mechanism of action of taiwapyrone involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the growth of bacterial and fungal pathogens. The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taiwapyrone is structurally similar to other polyketides, such as:
- Xylariolide D
- Pachybasin
- (2Z)-Cillifuranone
- (2E)-Cillifuranone
Uniqueness
This compound’s uniqueness lies in its specific structure and biological activities. Unlike other similar compounds, this compound has shown significant antimicrobial activity against a variety of pathogens, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
60031-98-3 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
5-[(1S)-1-hydroxybutyl]-6-(hydroxymethyl)pyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-2-3-8(12)7-4-5-10(13)14-9(7)6-11/h4-5,8,11-12H,2-3,6H2,1H3/t8-/m0/s1 |
Clé InChI |
KGBKYZFFQHZKLE-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@@H](C1=C(OC(=O)C=C1)CO)O |
SMILES canonique |
CCCC(C1=C(OC(=O)C=C1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)

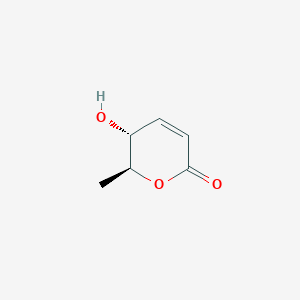
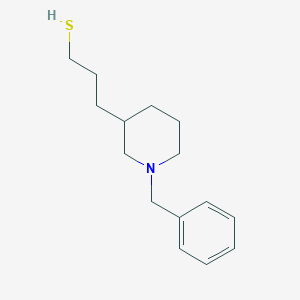
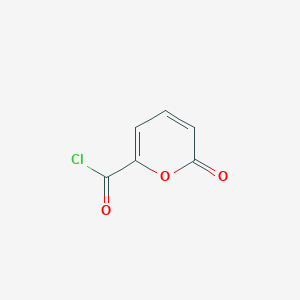
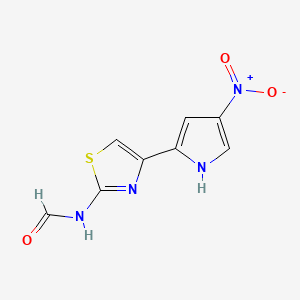
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
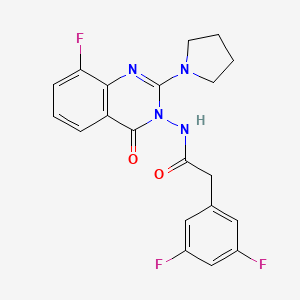

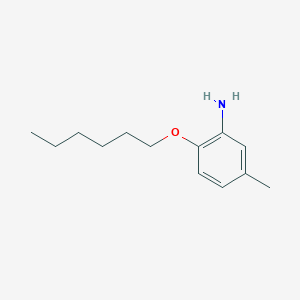
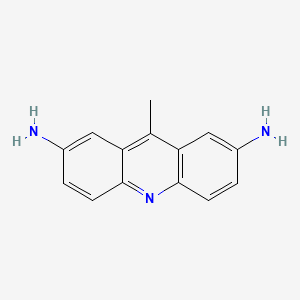
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
